

Application Notes and Protocols for CNQX Disodium Salt in Preclinical Seizure Models

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Compound of Interest

Compound Name: CNQX disodium

Cat. No.: B7803732

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Introduction

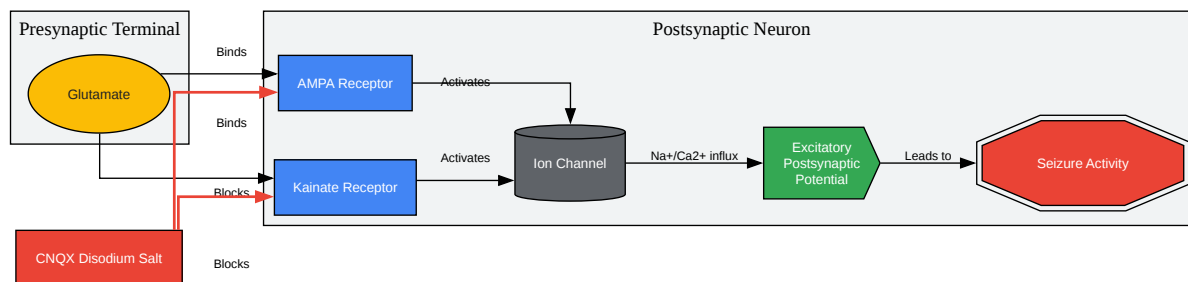
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium salt is a potent, competitive antagonist of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two types of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1][2] Overstimulation of these receptors is a key mechanism underlying the initiation and propagation of seizure activity.[3][4] Consequently, blocking these receptors with antagonists like CNQX has been a critical area of research for the development of novel anti-seizure therapies.[5] CNQX has also been shown to act as an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, although with lower potency.

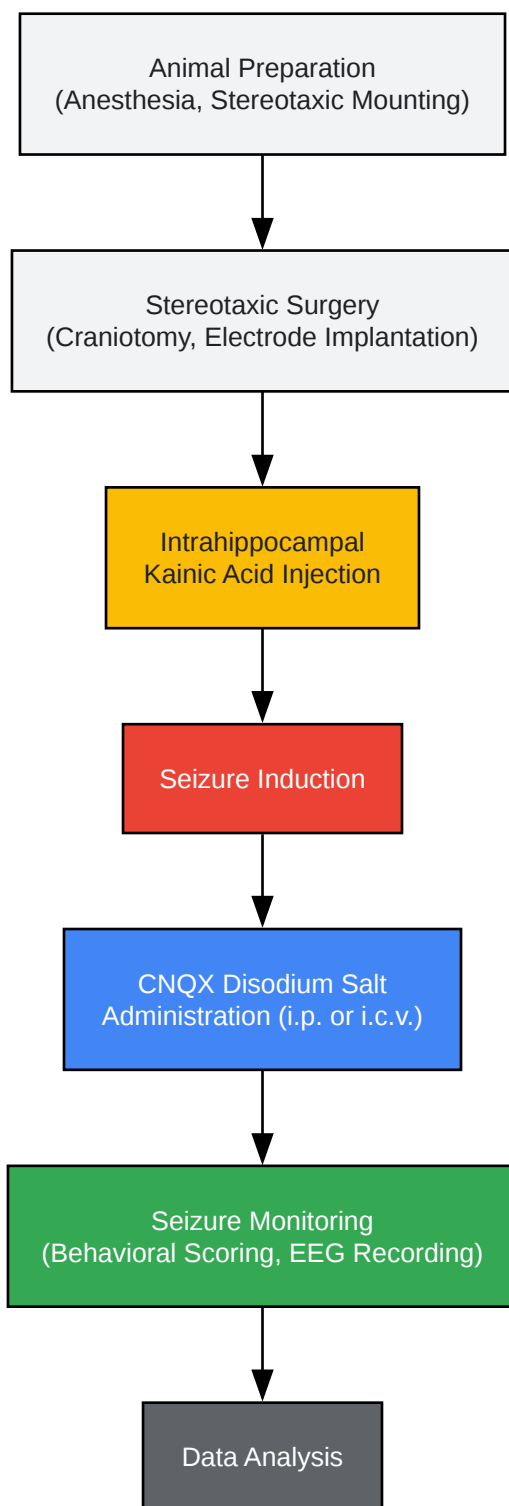
These application notes provide a comprehensive overview of the use of **CNQX disodium** salt for blocking seizures in various animal models, including quantitative data summaries, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action

CNQX competitively inhibits the binding of the excitatory neurotransmitter glutamate to both AMPA and kainate receptors. This action prevents the opening of their associated ion channels, thereby reducing the influx of sodium and calcium ions into the postsynaptic neuron. The

resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus dampening excessive excitatory signaling that can lead to seizures.





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